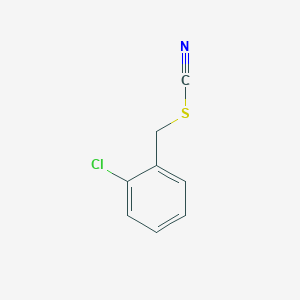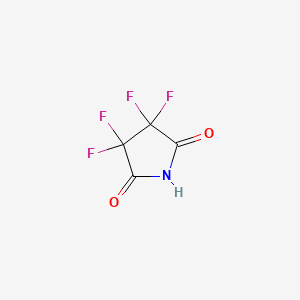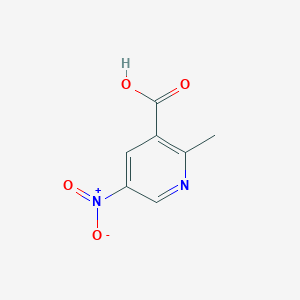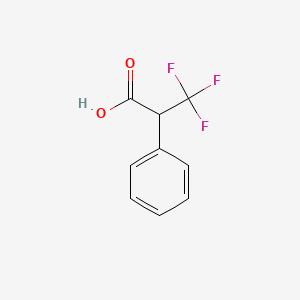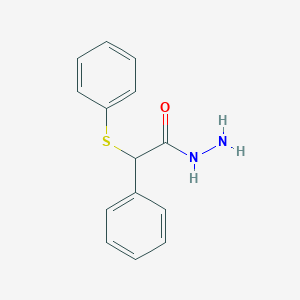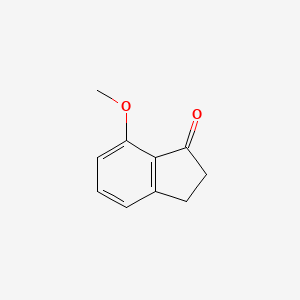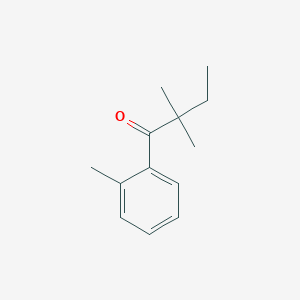
2',2,2-Trimethylbutyrophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2’,2,2-Trimethylbutyrophenone” (TMBC) is a chemical compound with the molecular formula C14H20O . It is a yellowish liquid with a characteristic odor. It is commonly used as an intermediate in the synthesis of various organic compounds and also used as a photoinitiator in the printing industry.
Molecular Structure Analysis
The molecular structure of TMBC is represented by the InChI code: 1S/C13H18O/c1-5-13(3,4)12(14)11-9-7-6-8-10(11)2/h6-9H,5H2,1-4H3 . This indicates that the molecule consists of 13 carbon atoms, 18 hydrogen atoms, and one oxygen atom .Physical And Chemical Properties Analysis
TMBC is a yellowish liquid with a characteristic odor. It has a molecular weight of 190.29 . The compound is clear and colorless in its physical form .Wissenschaftliche Forschungsanwendungen
Chemical Reactivity and Metabolic Pathways
- Chemical Reactivity of Metabolites: A study investigated the reactivity of 2,4-dichlorophenoxyacetyl-S-acyl-CoA, a metabolite of the herbicide 2,4-D, highlighting how such compounds can form covalent adducts with proteins, potentially contributing to toxicity. This research underscores the importance of understanding the metabolic pathways and reactivity of chemical compounds, including those structurally related to 2',2,2-Trimethylbutyrophenone, in biological systems (Li, Grillo, & Benet, 2003).
Synthetic Applications
- Synthesis of Complex Molecules: Research on the synthesis of bipyrroles and thienylpyrroles from donor-acceptor cyclopropanes and 2-cyanoheteroles demonstrates advanced synthetic techniques that could potentially be applied to the synthesis or modification of 2',2,2-Trimethylbutyrophenone derivatives. This highlights the versatility of synthetic organic chemistry in creating complex molecular structures (Yu et al., 2004).
Eigenschaften
IUPAC Name |
2,2-dimethyl-1-(2-methylphenyl)butan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-5-13(3,4)12(14)11-9-7-6-8-10(11)2/h6-9H,5H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOLJAOUWBODIOR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)C1=CC=CC=C1C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70642416 |
Source


|
| Record name | 2,2-Dimethyl-1-(2-methylphenyl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70642416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2',2,2-Trimethylbutyrophenone | |
CAS RN |
66390-57-6 |
Source


|
| Record name | 2,2-Dimethyl-1-(2-methylphenyl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70642416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

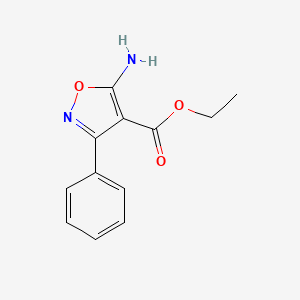
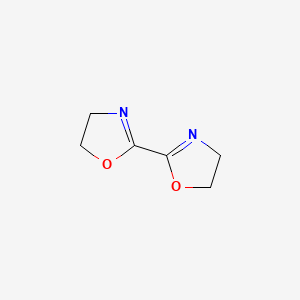
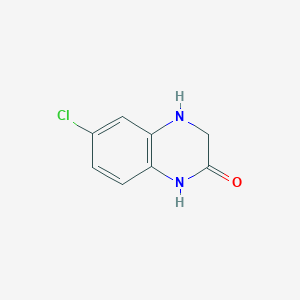
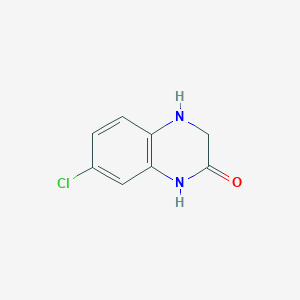
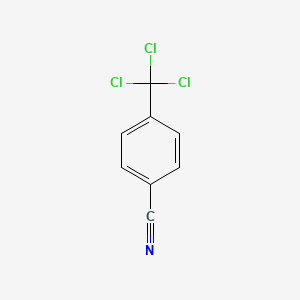
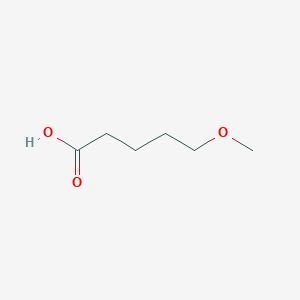
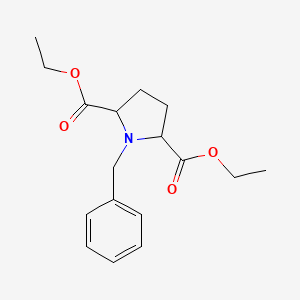
![[({[(4-Methylphenyl)sulfonyl]amino}acetyl)amino]acetic acid](/img/structure/B1346446.png)
